molecular formula C13H10ClN B14161013 Benzenamine, N-[(2-chlorophenyl)methylene]- CAS No. 5877-49-6

Benzenamine, N-[(2-chlorophenyl)methylene]-

Katalognummer: B14161013
CAS-Nummer: 5877-49-6
Molekulargewicht: 215.68 g/mol
InChI-Schlüssel: BIXVUZSUHIDQQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N-[(2-chlorophenyl)methylene]- is an organic compound with the molecular formula C13H10ClN. . This compound is characterized by the presence of a benzenamine group attached to a 2-chlorophenylmethylene moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzenamine, N-[(2-chlorophenyl)methylene]- can be synthesized through the condensation reaction of benzenamine (aniline) with 2-chlorobenzaldehyde. The reaction typically involves the use of an acid catalyst to facilitate the formation of the imine bond between the amine and the aldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-[(2-chlorophenyl)methylene]- is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, N-[(2-chlorophenyl)methylene]- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenamine, N-[(2-chlorophenyl)methylene]- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This chlorine substituent can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

5877-49-6

Molekularformel

C13H10ClN

Molekulargewicht

215.68 g/mol

IUPAC-Name

1-(2-chlorophenyl)-N-phenylmethanimine

InChI

InChI=1S/C13H10ClN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-10H

InChI-Schlüssel

BIXVUZSUHIDQQJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.